Cas no 50632-92-3 (1,2,4-Benzotriazin-3-amine,N,N,7-trimethyl-, 1-oxide)

1,2,4-Benzotriazin-3-amine,N,N,7-trimethyl-, 1-oxide structure
50632-92-3 structure
Product name:1,2,4-Benzotriazin-3-amine,N,N,7-trimethyl-, 1-oxide
CAS No:50632-92-3
MF:C10H12N4O
MW:204.22848
CID:374346
PubChem ID:6452226

1,2,4-Benzotriazin-3-amine,N,N,7-trimethyl-, 1-oxide Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Benzotriazin-3-amine,N,N,7-trimethyl-, 1-oxide
    • N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
    • N,N,7-trimethyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
    • 3-(Dimethylamino)-7-methyl-1,2,4-benzotriazine-1-oxide
    • 50632-92-3
    • 1,2,4-Benzotriazin-3-amine, N,N,7-trimethyl-, 1-oxide
    • SK2QJA32RT
    • SCHEMBL9665531
    • DTXSID80198676
    • NS00032100
    • EINECS 256-667-5
    • Inchi: InChI=1S/C10H12N4O/c1-7-4-5-8-9(6-7)14(15)12-10(11-8)13(2)3/h4-6H,1-3H3
    • InChI Key: JXTRWBHIQTVXTI-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N(C)C

Computed Properties

  • Exact Mass: 204.10126
  • Monoisotopic Mass: 204.101111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5
  • XLogP3: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Density: 1.25
  • Boiling Point: 371.5°C at 760 mmHg
  • Flash Point: 178.5°C
  • Refractive Index: 1.631
  • PSA: 55.96

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